molecular formula C5H7NO2 B14492949 3-(Oxiran-2-yl)prop-2-enamide CAS No. 65423-13-4

3-(Oxiran-2-yl)prop-2-enamide

Katalognummer: B14492949
CAS-Nummer: 65423-13-4
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: LQNAGRRRLFOXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Oxiran-2-yl)prop-2-enamide is an organic compound characterized by the presence of an oxirane (epoxide) ring and an amide group attached to a prop-2-enyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-yl)prop-2-enamide typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of allylamine derivatives using peracids such as meta-chloroperoxybenzoic acid. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Oxiran-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Diols: From the oxidation of the epoxide ring.

    Amines: From the reduction of the amide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Oxiran-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Oxiran-2-yl)prop-2-enamide involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The amide group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Shares the prop-2-enamide structure but has a chromone ring instead of an oxirane.

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide: Contains a piperidine ring and phenyl groups, differing significantly in structure and properties.

Uniqueness

3-(Oxiran-2-yl)prop-2-enamide is unique due to its combination of an epoxide ring and an amide group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

65423-13-4

Molekularformel

C5H7NO2

Molekulargewicht

113.11 g/mol

IUPAC-Name

3-(oxiran-2-yl)prop-2-enamide

InChI

InChI=1S/C5H7NO2/c6-5(7)2-1-4-3-8-4/h1-2,4H,3H2,(H2,6,7)

InChI-Schlüssel

LQNAGRRRLFOXGG-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C=CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.